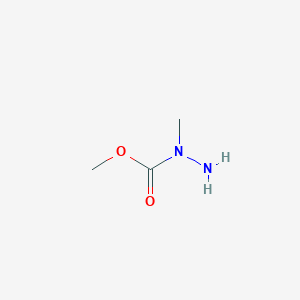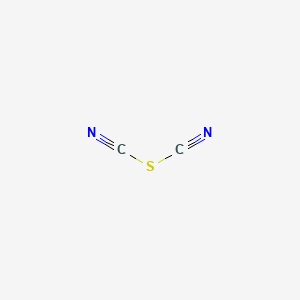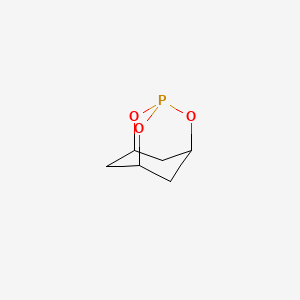
メチル1-メチルヒドラジンカルボン酸メチル
概要
説明
Methyl 1-methylhydrazinecarboxylate is an organic compound with the molecular formula C3H8N2O2. It is a colorless liquid that is soluble in ethanol, ether, benzene, and chloroform . This compound is primarily used as an intermediate in organic synthesis and as a chemical reagent .
科学的研究の応用
Methyl 1-methylhydrazinecarboxylate has several scientific research applications:
作用機序
Target of Action
Methyl 1-methylhydrazinecarboxylate is primarily used in the Wolf-Kishner reduction , a reaction that reduces carbonyl compounds to their corresponding methylene units . The primary targets of this compound are therefore aromatic ketones and aldehydes .
Mode of Action
The compound interacts with its targets by forming a carbomethoxyhydrazone intermediate . This intermediate is then easily decomposed to the reduced product, eliminating the need for large quantities of hydrazine .
Biochemical Pathways
The action of Methyl 1-methylhydrazinecarboxylate is closely related to the one-carbon metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The compound’s action influences various metabolic pathways, affecting cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 10411 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Methyl 1-methylhydrazinecarboxylate is the reduction of aromatic ketones and aldehydes to the corresponding methylene unit . This reduction is a key step in several synthetic and biochemical processes.
生化学分析
Biochemical Properties
Methyl 1-methylhydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as hydrazinecarboxylate synthase, which catalyzes the formation of hydrazinecarboxylate derivatives. The compound also interacts with proteins involved in the regulation of metabolic pathways, influencing the activity of enzymes like hydrazinecarboxylate dehydrogenase. These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into desired products .
Molecular Mechanism
The molecular mechanism of Methyl 1-methylhydrazinecarboxylate involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, Methyl 1-methylhydrazinecarboxylate can inhibit the activity of hydrazinecarboxylate dehydrogenase, resulting in the accumulation of hydrazinecarboxylate derivatives. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-methylhydrazinecarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1-methylhydrazinecarboxylate remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Methyl 1-methylhydrazinecarboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, Methyl 1-methylhydrazinecarboxylate can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biomedical research .
Metabolic Pathways
Methyl 1-methylhydrazinecarboxylate is involved in several metabolic pathways, including the synthesis and degradation of hydrazinecarboxylate derivatives. The compound interacts with enzymes such as hydrazinecarboxylate synthase and hydrazinecarboxylate dehydrogenase, which play essential roles in its metabolic processing. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of Methyl 1-methylhydrazinecarboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, Methyl 1-methylhydrazinecarboxylate can bind to proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Methyl 1-methylhydrazinecarboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, Methyl 1-methylhydrazinecarboxylate can be localized to the mitochondria, where it influences mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its role in cellular processes .
準備方法
Methyl 1-methylhydrazinecarboxylate is typically synthesized through the reaction between hydrazine and methyl chloroformate . The reaction involves heating the mixture under reflux conditions, followed by distillation to purify the product . Industrial production methods also follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production .
化学反応の分析
Methyl 1-methylhydrazinecarboxylate undergoes various chemical reactions, including:
Substitution: It participates in nucleophilic substitution reactions due to its electrophilic nature.
Oxidation: It can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include hydrazine, methyl chloroformate, and various catalysts depending on the desired reaction . The major products formed from these reactions vary based on the specific conditions and reagents used .
類似化合物との比較
Methyl 1-methylhydrazinecarboxylate can be compared with other similar compounds such as methyl hydrazinocarboxylate and methyl carbazate . While all these compounds serve as reducing agents, methyl 1-methylhydrazinecarboxylate is unique due to its specific molecular structure and its ability to form a stable carbomethoxyhydrazone intermediate . This stability makes it a practical alternative to hydrazine in various reduction reactions .
Similar compounds include:
- Methyl hydrazinocarboxylate
- Methyl carbazate
- Methoxycarbonylhydrazine
特性
IUPAC Name |
methyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-5(4)3(6)7-2/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCAWBCCCGEMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311832 | |
| Record name | Methyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-41-5 | |
| Record name | 20628-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methylhydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylhydrazine carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)
![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)

![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)



